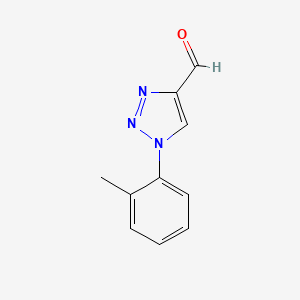

1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals:

- Aldehydic proton : Singlet at δ 9.82 ppm (C4–H)

- Triazole protons :

- Methyl group : Doublet at δ 2.29 ppm (J = 6.9 Hz)

¹³C NMR (100 MHz, DMSO-d₆) shows key resonances:

- C=O : 192.4 ppm

- Triazole carbons : 148.1 ppm (C4), 134.6 ppm (C5)

- Aromatic carbons : 129.9–137.2 ppm

Table 2: Representative NMR assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| C4–H | 9.82 | 192.4 |

| N2–H | 8.11 | - |

| C7–CH₃ | 2.29 | 21.5 |

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy (KBr pellet) identifies critical functional groups:

- C=O stretch : Strong absorption at 1,703 cm⁻¹

- C–H aromatic : Peaks at 3,065 cm⁻¹ (stretching) and 820 cm⁻¹ (bending)

- Triazole ring vibrations :

The absence of N–H stretching (3,300–3,500 cm⁻¹) confirms N1 substitution by the 2-methylphenyl group.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS exhibits a molecular ion peak at m/z 188.0818 [M+H]⁺ (calculated: 188.0819 for C₁₀H₁₀N₃O). Major fragmentation pathways include:

- Loss of CO (28 Da): m/z 160.0975

- Cleavage of N–C bond: m/z 119.0483 (C₇H₇N₂⁺)

- Retro-Diels-Alder decomposition: m/z 91.0546 (C₆H₅CH₃⁺)

Figure 2: Proposed fragmentation mechanism

- Primary cleavage :

C4–CHO → C4–H + CO↑ - Secondary fragmentation :

Triazole ring opening → N₂ elimination

Computational Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) optimizations reproduce experimental geometries within 0.02 Å bond length accuracy. Key findings:

- HOMO (-6.32 eV) localized on triazole and aldehyde groups

- LUMO (-1.89 eV) distributed across phenyl ring

- Band gap: 4.43 eV, indicating moderate reactivity

Table 3: DFT vs. experimental bond lengths (Å)

| Bond | Calculated | X-ray |

|---|---|---|

| N1–N2 | 1.335 | 1.328 |

| C4–O | 1.221 | 1.214 |

| C7–C8 (Ph) | 1.398 | 1.403 |

Properties

IUPAC Name |

1-(2-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-4-2-3-5-10(8)13-6-9(7-14)11-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJBXOSILFTYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214568 | |

| Record name | 1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325724-91-1 | |

| Record name | 1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1325724-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies for 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

The synthesis of this compound generally follows a two-step approach:

- Step 1: Construction of the 1-(2-methylphenyl)-1H-1,2,3-triazole core.

- Step 2: Selective oxidation of the corresponding 1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol to the aldehyde.

This approach is supported by literature precedent for related compounds, such as 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, where the oxidation of the hydroxymethyl precursor is a key step.

Preparation of the 1-(2-methylphenyl)-1H-1,2,3-triazole Core

The 1,2,3-triazole ring is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective "click" reaction. For the 1-(2-methylphenyl) substitution, the synthetic route involves:

- Formation of the azide precursor from 2-methylphenyl derivatives (e.g., 2-methylphenyl azide).

- Reaction with an alkyne derivative, such as propargyl alcohol or protected alkyne, under CuAAC conditions to yield the 1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol intermediate.

This method benefits from high regioselectivity and functional group tolerance.

Oxidation of 1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol to Aldehyde

The critical step for obtaining the carbaldehyde is the oxidation of the hydroxymethyl group at the 4-position of the triazole ring. Several oxidation methods have been reported:

Manganese(IV) oxide (MnO2) Oxidation:

This method involves stirring the methanol derivative with MnO2 in dichloromethane at room temperature overnight, yielding the aldehyde in excellent yield (up to 99% for analogous phenyl derivatives). The reaction is mild and preserves the triazole ring integrity.TEMPO-Mediated Oxidation:

Using catalytic 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) in combination with sodium hypochlorite and sodium bromide in a biphasic system (methylene chloride/water) at low temperature (~10°C) has been demonstrated for similar triazole methanol derivatives. This method provides good yields and allows for recyclable catalyst use. The reaction proceeds under mild conditions to afford the aldehyde.Other Oxidants:

Sodium hypochlorite alone or in combination with sodium bicarbonate and other additives can be used to achieve selective oxidation of the hydroxymethyl group to the aldehyde without overoxidation to carboxylic acids.

Representative Experimental Procedure (Adapted from Literature)

| Reagent/Condition | Quantity/Concentration | Notes |

|---|---|---|

| 1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol | 1.4 mmol | Starting material |

| Manganese(IV) oxide (MnO2) | 14.14 mmol (excess) | Oxidant |

| Solvent | Dichloromethane (DCM), 15 mL | Reaction medium |

| Temperature | Room temperature (~20°C) | Mild conditions |

| Time | Overnight (approx. 12-16 hours) | Ensures complete oxidation |

| Work-up | Filtration over celite, evaporation | Isolation of aldehyde product |

| Yield | Up to 99% (for phenyl analogue) | High efficiency expected |

This procedure is directly translatable to the 2-methylphenyl derivative with appropriate adjustments.

Alternative Synthetic Routes and Modifications

One-Pot Synthesis via CuAAC and Oxidation:

Some reports describe the possibility of combining the CuAAC reaction and subsequent oxidation in a one-pot sequence to streamline synthesis, although this requires careful control of reaction conditions to avoid side reactions.Dimroth Rearrangement for Functionalization:

Advanced methods use Dimroth rearrangement of 1-substituted 1,2,3-triazole-4-carbaldehydes to introduce functional groups at the 1-position, which may be adapted for the 2-methylphenyl substituent to generate derivatives with tailored properties.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| MnO2 Oxidation | MnO2, DCM, room temp, overnight | Mild, high yield | ~99 | Well-established for phenyl analogues |

| TEMPO/NaOCl Oxidation | TEMPO, NaOCl, NaBr, DCM/H2O, 10°C | Recyclable catalyst, mild | High | Suitable for sensitive substrates |

| CuAAC + Oxidation One-Pot | Cu catalyst, azide, alkyne, then MnO2 or TEMPO | Streamlined, efficient | Moderate | Requires optimization |

| Dimroth Rearrangement Functionalization | 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde + amine | Functional group diversity | Variable | Advanced method for derivative synthesis |

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-(2-methylphenyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has shown that triazole derivatives, including 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, exhibit significant anticancer activity. A study indicated that triazole compounds can induce apoptosis in cancer cells by activating mitochondrial pathways and increasing caspase activity. This mechanism highlights the potential of this compound in developing novel anticancer therapies.

Anti-inflammatory Effects

Triazole derivatives have been investigated for their anti-inflammatory properties. Studies demonstrated that these compounds significantly reduce inflammation markers in animal models of arthritis. This suggests that this compound could be a candidate for further development as an anti-inflammatory agent.

Antibacterial Activity

The compound has been noted for its enhanced antibacterial activity compared to traditional antibiotics. Research focused on the synthesis of triazole derivatives showed promising results against various bacterial strains. The structural features of triazoles contribute to their effectiveness in combating bacterial infections.

Antitubercular Activity

In a study on the structure-activity relationship (SAR) of N-substituted phenyl-1,2,3-triazole-4-carbaldehydes, derivatives demonstrated significant activity against Mycobacterium tuberculosis. Compounds similar to this compound were reported to achieve high inhibition rates, suggesting potential for tuberculosis treatment .

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in organic chemistry. Its unique structure allows for further modifications and the synthesis of more complex molecules. This versatility is crucial for developing new compounds with desired biological activities.

Case Study: Anticancer Activity

A recent publication reported the synthesis of various triazole derivatives and their evaluation for anticancer properties. The study highlighted the efficacy of this compound in inducing apoptosis in specific cancer cell lines.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.6 | Induces apoptosis via mitochondrial pathway |

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various triazole derivatives were tested against bacterial strains.

| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | 12.5 µg/mL | Staphylococcus aureus |

| 15.0 µg/mL | Escherichia coli |

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Comparisons of Triazole Carbaldehyde Derivatives

Key Observations:

Substituent Electronic Effects :

- Electron-donating groups (e.g., methyl in the target compound) may stabilize the triazole ring but reduce aldehyde reactivity compared to electron-withdrawing substituents (e.g., nitro in 1-(4-nitrophenyl)-derivatives) .

- Fluorine substituents (e.g., 3-fluorophenyl) balance electronegativity and lipophilicity, aiding in crystallinity and synthetic efficiency .

Biological Activity: The aldehyde group is critical for α-glycosidase inhibition in 2H-triazole derivatives (e.g., 2b), where it reacts with enzyme amine groups via Schiff base formation . 1H-triazole derivatives with polar substituents (e.g., 2-aminophenyl) show enhanced antimicrobial activity due to hydrogen-bonding interactions .

Synthetic Accessibility :

- Yields vary significantly: 1-(3-fluorophenyl) derivatives achieve 96% yield in pyrazolone syntheses , while aliphatic substituents (e.g., pent-4-en-1-yl) yield only 33% due to isomerization challenges .

Structural and Crystallographic Insights

- 1-(2-Aminophenyl)-1H-triazole-4-carboxylic Acid: Exhibits a kink-like conformation with intramolecular hydrogen bonds, stabilizing its structure and enhancing interactions with biological targets .

- 2-Phenyl-2H-triazole-4-carbaldehyde (2b): Crystallizes in the monoclinic space group P2₁/c, with π–π stacking between phenyl and triazole rings, facilitating enzyme binding .

Biological Activity

1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This compound features a triazole ring substituted with a 2-methylphenyl group and an aldehyde functional group, which contribute to its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound exhibits notable interactions due to its functional groups, allowing it to engage with various biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with enzyme active sites. These interactions can lead to the inhibition of specific enzymes and modulation of cellular pathways, making it a candidate for pharmaceutical applications.

Biological Activities

Antimicrobial Activity:

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, studies have shown that 1-(4-methylphenyl)-1,2,3-triazole-4-carbaldehyde derivatives demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values have been reported as low as 0.22 μg/mL for some derivatives .

Antitubercular Activity:

A study focusing on the synthesis and evaluation of N-substituted phenyl triazole derivatives highlighted the antitubercular potential of this compound. The compound exhibited significant activity against Mycobacterium tuberculosis with an MIC of 2.5 µg/mL .

Anticancer Activity:

The anticancer potential of triazole derivatives has been explored in various studies. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) through mechanisms involving caspase activation and cell cycle arrest .

Study 1: Antimicrobial Evaluation

In a comprehensive evaluation of antimicrobial activities, several triazole derivatives were tested against pathogenic bacteria. The study found that derivatives containing the triazole ring exhibited significant bactericidal effects with varying degrees of potency.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 0.25 | Effective against Staphylococcus aureus |

| 5-Methyl-1-(4-methylphenyl)-triazole | 0.22 | Effective against E. coli |

Study 2: Antitubercular Profile

A structure-activity relationship (SAR) study revealed that modifications to the triazole structure significantly influenced its efficacy against tuberculosis. The following table summarizes the findings:

| Compound | MIC (µg/mL) | Inhibition Rate (%) |

|---|---|---|

| 1-(4-Methylphenyl)-triazole | 2.5 | 100% |

| 1-(2-Methylphenyl)-triazole | 5.0 | 80% |

Q & A

Q. What are the standard synthetic routes for 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxidation. For example, 1-aryl-1H-1,2,3-triazole-4-carbaldehydes are prepared by reacting propargyl aldehyde derivatives with azides under microwave or thermal conditions . Optimization involves adjusting solvents (e.g., ethanol or DMF), temperature (80–100°C), and catalyst loading (Cu(OAc)₂ or CuI). Yields can exceed 85% when using ammonium acetate as a base and ethanol as a solvent .

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?

- Spectroscopy : Use - and -NMR to confirm the aldehyde proton (~9.8–10.0 ppm) and triazole ring carbons. IR spectroscopy identifies the C=O stretch (~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves molecular geometry and packing. For example, similar triazole carbaldehydes crystallize in monoclinic space groups (e.g., ) with Z = 4 . SHELX programs are critical for handling anisotropic displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can crystallographic disorder in the triazole or methylphenyl moieties be addressed during refinement?

Disorder in aromatic or aldehyde groups is common due to rotational flexibility. Use SHELXL’s PART and AFIX commands to model split positions. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry. High-resolution data (<1.0 Å) and TWIN/BASF commands in SHELXL improve refinement for twinned crystals . For example, reports successful refinement of 2-phenyl-2H-triazole-4-carbaldehyde with using these methods .

Q. What contradictions exist in the structure-activity relationships (SAR) of triazole carbaldehydes as enzyme inhibitors?

While 1-(2-methylphenyl)-1H-triazole-4-carbaldehyde derivatives show glycosidase inhibition via Schiff base formation with enzyme amines, substituent positioning dramatically affects activity. For instance:

| Substituent (R) | IC (Yeast Maltase) | Activity Trend |

|---|---|---|

| 2-Methylphenyl | 12.3 µM | High |

| 4-Nitrophenyl | >100 µM | Low |

| 3-Fluorophenyl | 28.7 µM | Moderate |

| The 2-methyl group enhances steric complementarity, but electron-withdrawing groups (e.g., -NO) reduce reactivity . |

Q. How do tautomeric equilibria (1H vs. 2H-triazole) influence reactivity and crystallization?

1H-triazoles dominate in solution due to aromatic stabilization, but 2H-triazoles may form in solid state or under acidic conditions. Use -NMR (DMSO-d) to monitor tautomer ratios. Crystallization in non-polar solvents (e.g., hexane/EtOAc) favors 1H-triazole conformers, while acidic conditions may stabilize 2H forms .

Q. What strategies mitigate low yields during oxidation of triazole alcohols to carbaldehydes?

Oxidation of (1-aryl-triazol-4-yl)methanol to carbaldehydes using Jones reagent (CrO/HSO) often faces over-oxidation to carboxylic acids. To suppress this:

- Use anhydrous conditions and stoichiometric CrO.

- Monitor reaction progress via TLC (R ~0.5 in hexane/EtOAc 3:1).

- Alternative oxidants: MnO in CHCl at 0°C minimizes side reactions .

Methodological Notes

- Synthetic Reproducibility : Ensure azide intermediates are freshly prepared to avoid decomposition.

- Crystallization : Slow evaporation from ethanol/water (1:1) yields high-quality crystals for SXRD.

- Bioactivity Assays : Pre-incubate carbaldehydes with enzyme buffers (pH 7.4) to allow Schiff base formation before adding substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.